N-[1-(3-chlorophenyl)propyl]cyclopropanamine
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Overview
Description
N-[1-(3-chlorophenyl)propyl]cyclopropanamine is a chemical compound with the molecular formula C12H16ClN and a molecular weight of 209.71 g/mol It is characterized by the presence of a cyclopropane ring attached to a propyl chain, which is further connected to a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chlorophenyl)propyl]cyclopropanamine typically involves the reaction of 3-chlorophenylpropylamine with cyclopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction . The reaction mixture is then heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures precise control over reaction parameters, such as temperature, pressure, and reaction time, to achieve high yields and purity of the final product . Additionally, purification techniques, such as recrystallization or chromatography, are employed to remove any impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chlorophenyl)propyl]cyclopropanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives.
Scientific Research Applications
N-[1-(3-chlorophenyl)propyl]cyclopropanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[1-(3-chlorophenyl)propyl]cyclopropanamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[1-(3-chlorophenyl)propyl]cyclopropanamine can be compared with other similar compounds, such as:
N-[1-(2-chlorophenyl)propyl]cyclopropanamine: Similar structure but with the chlorine atom at the 2-position of the phenyl ring.
N-[1-(4-chlorophenyl)propyl]cyclopropanamine: Similar structure but with the chlorine atom at the 4-position of the phenyl ring.
N-[1-(3-bromophenyl)propyl]cyclopropanamine: Similar structure but with a bromine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties that distinguish it from other related compounds .
Properties
Molecular Formula |
C12H16ClN |
---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
N-[1-(3-chlorophenyl)propyl]cyclopropanamine |
InChI |
InChI=1S/C12H16ClN/c1-2-12(14-11-6-7-11)9-4-3-5-10(13)8-9/h3-5,8,11-12,14H,2,6-7H2,1H3 |
InChI Key |
JMMWBDRBYVDSLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)NC2CC2 |
Origin of Product |
United States |
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